

Nickel-Molybdenum: A Viable Platinum Alternative for the Hydrogen Evolution Reaction

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Compound of Interest

Compound Name: Nickel-molybdenum

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The global shift towards a hydrogen-based economy necessitates the development of cost-effective and efficient electrocatalysts for the hydrogen evolution reaction (HER). Platinum (Pt) has long been the benchmark catalyst for HER due to its exceptional activity and stability. However, its high cost and scarcity are significant barriers to large-scale hydrogen production. **Nickel-molybdenum** (Ni-Mo) alloys have emerged as a promising and economically viable alternative, exhibiting remarkable catalytic performance that, in some cases, approaches that of platinum.^[1] This guide provides a comprehensive comparison of Ni-Mo and Pt catalysts for HER, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.

Comparative Performance Analysis of HER Electrocatalysts

The efficiency of an HER electrocatalyst is primarily evaluated based on its overpotential at a specific current density (typically 10 mA/cm²), its Tafel slope, and its long-term operational stability. A lower overpotential signifies higher energy efficiency, while a smaller Tafel slope indicates more favorable reaction kinetics. Durability is a critical factor for the practical application of these catalysts. The following tables summarize the performance metrics for various Ni-Mo catalysts and compare them with the commercial Pt/C benchmark in both alkaline and acidic environments.

Table 1: Electrocatalytic Performance for HER in Alkaline Media

Catalyst	Substrate	Electrolyte	Overpotential @ 10 mA/cm ² (mV)	Tafel Slope (mV/dec)	Stability
Ni-Mo Alloy	Nickel Foam	1.0 M KOH	39	-	Stable for over 850 hours at 500 mA/cm ² [2]
Ni ₂ Mo ₃ N	Nickel Foam	1.0 M KOH	21.3	-	Maintained activity for 24 hours at 10 mA/cm ² [3]
NiMoN	Nickel Foam	-	20	-	Excellent long-term stability after 24 hours [4]
Pt/C	-	1.0 M KOH	~30-70	~30	Generally high stability
Ni-4Mo	Low-Carbon Steel	0.5 M H ₂ SO ₄	-	-113	Good stability after 250 cycles [5]
Pristine Ni	Nickel Foam	-	256.3	-	-

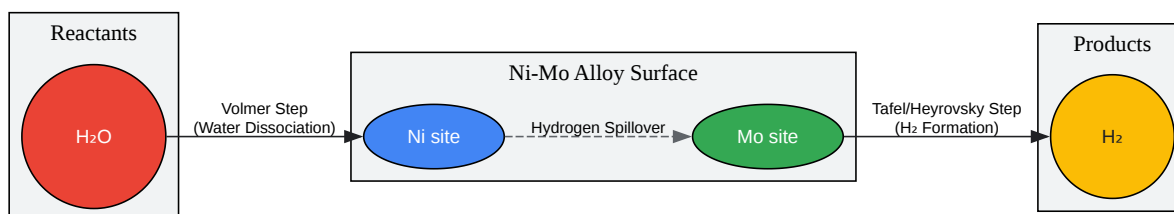
Table 2: Electrocatalytic Performance for HER in Acidic Media

Catalyst	Substrate	Electrolyte	Overpotential @ 10 mA/cm ² (mV)	Tafel Slope (mV/dec)	Exchange Current Density (mA/cm ²)
Ni-4Mo	Low-Carbon Steel	0.5 M H ₂ SO ₄	-	-113	1.250
Ni-2Mo	Low-Carbon Steel	0.5 M H ₂ SO ₄	-	-	-
Pure Ni	Low-Carbon Steel	0.5 M H ₂ SO ₄	-	-126	-
Steel	Low-Carbon Steel	0.5 M H ₂ SO ₄	-	-142	-
Pt/C	-	0.5 M H ₂ SO ₄	~0-30	~30	High

The data clearly indicates that Ni-Mo based catalysts, particularly nanostructured forms like nitrides, exhibit HER activity comparable to, and in some instances exceeding, that of commercial Pt/C in alkaline media.[3][4] The synergistic effect between nickel and molybdenum is crucial for this high performance.[6]

Synergistic Mechanism in Ni-Mo Catalysts

The enhanced catalytic activity of Ni-Mo alloys is attributed to a synergistic effect between the two metals. It is proposed that Ni sites facilitate the initial water dissociation step (Volmer reaction), while Mo sites have a more favorable hydrogen binding energy, promoting the subsequent hydrogen evolution steps (Heyrovsky and Tafel reactions). This bifunctional mechanism lowers the overall activation energy for the HER.[7]



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Proposed synergistic HER mechanism on Ni-Mo alloy surfaces.

Experimental Protocols

Reproducibility and accuracy are paramount in catalyst research. The following sections provide detailed protocols for the synthesis of Ni-Mo alloys and their electrochemical evaluation for HER activity.

Synthesis of Ni-Mo Alloy on Nickel Foam by Electrodeposition

This protocol describes a common method for preparing Ni-Mo electrocatalysts.

- Substrate Preparation:
 - Cut nickel foam (NF) into desired dimensions (e.g., 1x2 cm).
 - Clean the NF sequentially in an ultrasonic bath with acetone, ethanol, and deionized water for 15 minutes each to remove surface impurities.
 - Treat the cleaned NF with a 3 M HCl solution for 10 minutes to remove the surface oxide layer, followed by rinsing with deionized water and ethanol.
- Electrolyte Preparation:
 - Prepare an aqueous electrolyte solution containing:

- Nickel sulfate ($\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$)
- Sodium molybdate ($\text{Na}_2\text{MoO}_4 \cdot 2\text{H}_2\text{O}$)
- Sodium citrate ($\text{Na}_3\text{C}_6\text{H}_5\text{O}_7 \cdot 2\text{H}_2\text{O}$) as a complexing agent.
- The concentrations of these precursors can be varied to control the composition of the resulting Ni-Mo alloy.
- Electrodeposition:
 - Set up a two-electrode system with the prepared nickel foam as the working electrode and a platinum plate or graphite rod as the counter electrode.
 - Immerse the electrodes in the prepared electrolyte.
 - Apply a constant current density (e.g., -10 mA/cm^2 to -100 mA/cm^2) for a specific duration (e.g., 30-60 minutes) using a potentiostat/galvanostat.
 - After deposition, rinse the Ni-Mo coated nickel foam with deionized water and dry it in a vacuum oven.

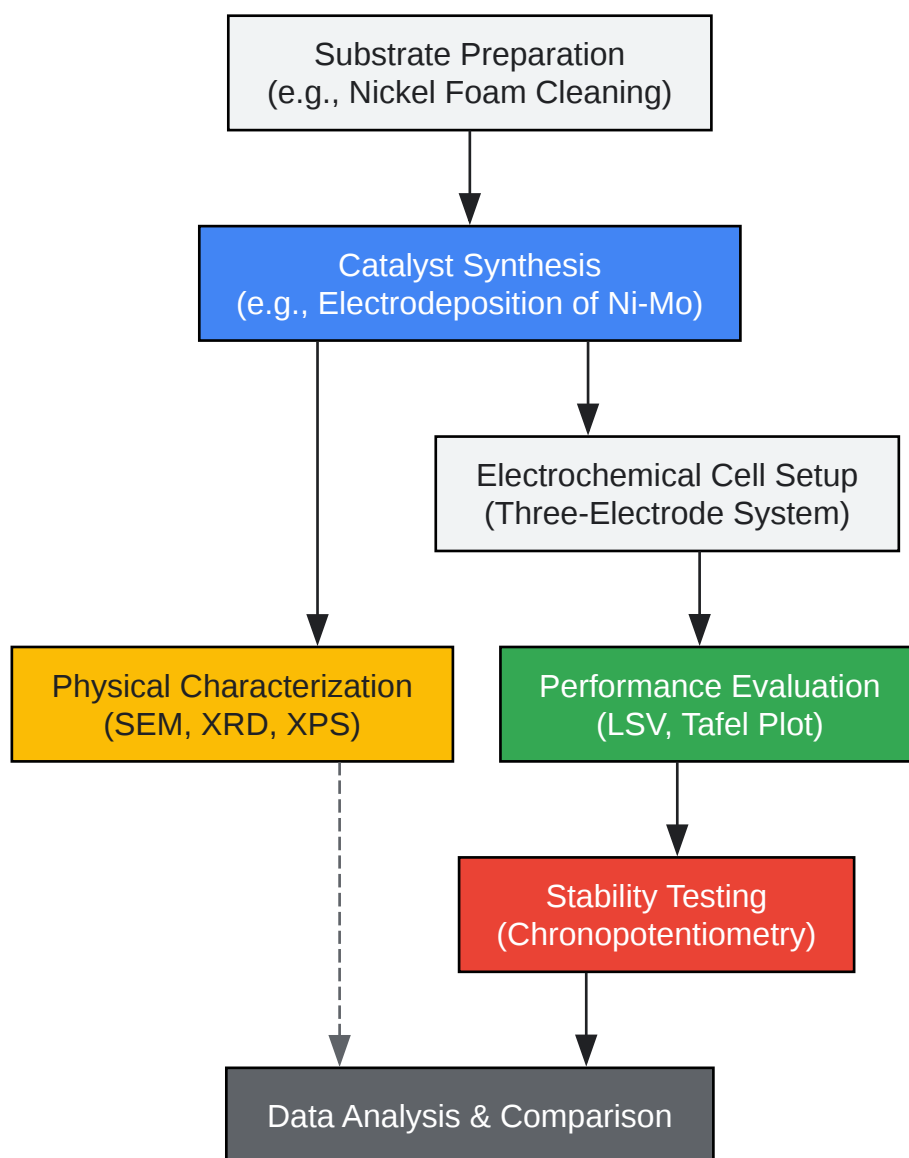
Electrochemical Evaluation of HER Performance

- Electrochemical Cell Setup:
 - Use a standard three-electrode electrochemical cell.
 - The prepared Ni-Mo catalyst on nickel foam serves as the working electrode.
 - A graphite rod or platinum foil is used as the counter electrode.
 - A saturated calomel electrode (SCE) or Ag/AgCl electrode is used as the reference electrode.
 - The electrolyte is typically a 1.0 M KOH solution for alkaline HER or a 0.5 M H_2SO_4 solution for acidic HER.
- Linear Sweep Voltammetry (LSV):

- Record the polarization curves using LSV at a slow scan rate (e.g., 2-5 mV/s) to approximate steady-state conditions.
- The potential is swept from the open-circuit potential towards more negative values.
- The overpotential required to achieve a current density of 10 mA/cm² is a key performance metric.
- Tafel Analysis:
 - The Tafel slope is determined from the linear region of the Tafel plot (overpotential vs. log of current density), which is derived from the LSV data. The Tafel equation is $\eta = b \log(j) + a$, where η is the overpotential, j is the current density, and b is the Tafel slope.
- Long-Term Stability Test:
 - Conduct chronopotentiometry or chronoamperometry at a constant current density (e.g., -10 mA/cm² or -100 mA/cm²) for an extended period (e.g., 24 hours or more).
 - Monitor the change in potential (chronopotentiometry) or current (chronoamperometry) over time to assess the catalyst's durability.

Experimental and Evaluation Workflow

The overall process of validating a new HER catalyst involves a systematic workflow from synthesis to detailed electrochemical characterization.



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General experimental workflow for catalyst synthesis and evaluation.

Cost-Effectiveness of Nickel-Molybdenum Catalysts

The primary driver for exploring Ni-Mo as a Pt alternative is the significant cost difference between the constituent metals. Platinum is a precious metal with a price that can be orders of magnitude higher than that of nickel and molybdenum.

- Raw Material Costs: As of late 2025, the price of platinum is approximately \$56.54 per gram. [4] In contrast, nickel trades at around

14,620 per metric ton (or 14,620 per metric ton (or

0.015 per gram), and molybdenum prices are also substantially lower than platinum.[8]

- **Catalyst Loading:** While the intrinsic activity of some Ni-Mo catalysts may be lower than Pt, requiring a higher catalyst loading to achieve the same current density, the vast difference in raw material cost still results in a significant economic advantage for Ni-Mo. For instance, studies have shown that Ni-Mo cathodes with a loading of 1 mg/cm² can achieve comparable performance to Pt-based cathodes with a loading of 0.15-0.3 mg/cm². [5] Even with a higher loading, the overall cost of the Ni-Mo catalyst remains substantially lower.

The market for Ni-Mo HER electrocatalysts is projected to grow significantly, driven by the increasing demand for sustainable hydrogen production.[9] This growth is a testament to the economic viability and improving performance of these materials.

Conclusion

Nickel-molybdenum alloys have demonstrated exceptional performance as electrocatalysts for the hydrogen evolution reaction, particularly in alkaline media. Their activity, which is comparable to that of platinum, stems from a synergistic mechanism that optimizes both water dissociation and hydrogen recombination steps. Coupled with their long-term stability and significantly lower cost, Ni-Mo catalysts present a compelling case for replacing platinum in large-scale water electrolysis applications. Further research into nanostructuring and compositional optimization of Ni-Mo alloys will continue to close the performance gap with precious metal catalysts, paving the way for more economically sustainable hydrogen production.

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